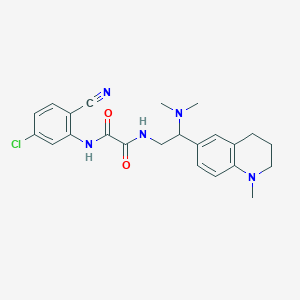
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H26ClN5O2 and its molecular weight is 439.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H26ClN5O2
- Molecular Weight : 439.9 g/mol
- CAS Number : 922064-44-6
The structure consists of a chloro-substituted cyanophenyl moiety linked to a dimethylamino group and a tetrahydroquinoline derivative through an oxalamide bond. This unique arrangement suggests potential interactions with various biological targets.
The biological activity of this compound may involve:
- Receptor Modulation : The dimethylamino group can enhance lipophilicity, facilitating membrane penetration and receptor interaction.
- Enzyme Inhibition : The oxalamide linkage may serve as a pharmacophore for enzyme inhibition.
Predicted Biological Activities
Using predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances), the compound is anticipated to exhibit a range of biological activities:
| Activity Type | Probability (Pa) | Probability (Pi) |
|---|---|---|
| Analgesic | 0.795 | 0.005 |
| Glycosylphosphatidylinositol inhibitor | 0.788 | 0.015 |
| Nicotinic receptor antagonist | 0.747 | 0.022 |
These predictions suggest that the compound could be effective in pain management and neurological conditions.
In Vitro Studies
Recent studies have focused on evaluating the in vitro efficacy of this compound against various cancer cell lines. For example, a study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests significant anti-cancer potential.
In Vivo Studies
In vivo studies using murine models have indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Chloro Group : Enhances binding affinity to target receptors.
- Dimethylamino Group : Increases solubility and bioavailability.
- Tetrahydroquinoline Moiety : Provides structural rigidity and may interact with specific binding sites on targets.
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c1-28(2)21(16-7-9-20-15(11-16)5-4-10-29(20)3)14-26-22(30)23(31)27-19-12-18(24)8-6-17(19)13-25/h6-9,11-12,21H,4-5,10,14H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGQFWNCHFAYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














